molecular formula C12H14N2O2 B1349009 1-(2-Phenylethyl)piperazine-2,6-dione CAS No. 247128-18-3

1-(2-Phenylethyl)piperazine-2,6-dione

Cat. No.: B1349009
CAS No.: 247128-18-3
M. Wt: 218.25 g/mol
InChI Key: XBHWPKXZICRGPT-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.26 g/mol It is characterized by a piperazine ring substituted with a phenylethyl group and two keto groups at positions 2 and 6

Preparation Methods

The synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of aniline with bromoacetyl bromide in the presence of triethylamine in dichloromethane . The reaction proceeds at room temperature, resulting in the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Phenylethyl)piperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Phenylethyl)piperazine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-(2-Phenylethyl)piperazine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-phenylethyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHWPKXZICRGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353639
Record name 1-(2-phenylethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247128-18-3
Record name 1-(2-phenylethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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